Proligestone
Overview
Description
Mechanism of Action
Target of Action
Proligestone is a progestogen, which means it is an agonist of the progesterone receptor (PR) . This receptor is a protein found inside cells that binds to the hormone progesterone and mediates its effects. The primary role of the progesterone receptor is to regulate gene expression when the hormone progesterone binds to it .
Mode of Action
This compound, like other progestogens, works by binding to the progesterone receptor. This binding triggers a series of biochemical reactions that result in changes in gene expression within the cell . The specific changes depend on the type of cell and the genes that are regulated by the progesterone receptor in that cell .
Biochemical Pathways
These pathways include those involved in the menstrual cycle, pregnancy, and embryogenesis .
Pharmacokinetics
It is likely metabolized by the liver and excreted in the urine .
Result of Action
The primary result of this compound’s action is the control of estrus in dogs and cats . By binding to the progesterone receptor, this compound can mimic the effects of progesterone, including the suppression of estrus, or heat, in female animals . This makes this compound useful in veterinary medicine for controlling reproduction in dogs and cats .
Action Environment
The action of this compound, like other hormones, can be influenced by various environmental factors. These may include the presence of other hormones, the nutritional status of the animal, and stress levels . .
Biochemical Analysis
Biochemical Properties
Proligestone functions as a progestogen, acting as an agonist of the progesterone receptor (PR). This interaction is crucial in regulating various reproductive processes. This compound binds to the progesterone receptor, mimicking the effects of natural progesterone . This binding leads to alterations in the transcription of DNA, resulting in changes in cellular metabolism that are similar to those caused by progesterone . The compound interacts with enzymes and proteins involved in the hypothalamic-pituitary-adrenocortical axis, influencing glucose homeostasis .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to suppress the hypothalamic-pituitary-adrenocortical axis, leading to decreased production of adrenocorticosteroids . This suppression can result in insulin resistance and changes in glucose metabolism . Additionally, this compound can cause changes in the expression of genes involved in reproductive processes, leading to the suppression of estrus in animals .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the progesterone receptor, which is a nuclear receptor. This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . This compound’s interaction with the progesterone receptor results in the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, thereby reducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . This inhibition prevents ovulation and maintains the animal in a state of anestrus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and long-lasting effects when administered as an injection . The duration of anestrus induced by this compound can vary, with some animals remaining in anestrus for up to three years . Long-term use of this compound can lead to adverse effects such as cystic endometrial hyperplasia, pyometra, and mammary enlargement . These effects are generally reversible upon discontinuation of the treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 10 to 33 mg/kg, depending on the body weight of the animal . Higher doses can lead to more pronounced suppression of estrus, but may also increase the risk of adverse effects such as diabetes mellitus, acromegaly, and adrenocortical suppression . It is important to monitor animals for any signs of toxicity or adverse reactions when administering high doses of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose homeostasis and the hypothalamic-pituitary-adrenocortical axis . It interacts with enzymes such as 17α-hydroxyprogesterone and progesterone, influencing their activity and leading to changes in metabolic flux . The compound’s effects on glucose metabolism are particularly significant, as it can induce insulin resistance and alter glucose levels in the blood .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to transport proteins and receptors . Once administered, it is distributed throughout the body, with a particular affinity for reproductive tissues . The compound’s distribution is influenced by its binding to the progesterone receptor, which facilitates its localization to target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it binds to the progesterone receptor . This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . The compound’s localization to the nucleus is facilitated by its ability to cross the cell membrane and interact with nuclear receptors .
Preparation Methods
Proligestone is synthesized from 14α-hydroxyandrostendione, which is prepared by selective hydroxylation of androstendione by the fungus Curvularia lunata . The synthetic route involves protecting the 3-oxo-delta-4 moiety of 14α-hydroxyandrostendione, followed by a series of chemical reactions to form the cyclic acetal with propionaldehyde . Industrial production methods typically involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Proligestone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Proligestone has several scientific research applications, including:
Veterinary Medicine: It is used to control estrus and treat hypersexuality in dogs and cats.
Endocrinology: This compound is studied for its effects on the endocrine system, particularly its role as a progestogen.
Reproductive Biology: This compound is used in studies related to reproductive biology, including its effects on the estrous cycle and fertility.
Comparison with Similar Compounds
Proligestone is similar to other synthetic progestogens, such as megestrol acetate and medroxyprogesterone acetate . it has unique properties that make it particularly useful in veterinary medicine:
Megestrol Acetate: Like this compound, megestrol acetate is used to control estrus and treat hypersexuality in animals.
Medroxyprogesterone Acetate: This compound is also used for similar purposes, but this compound has a different chemical structure that provides distinct pharmacological properties.
Other similar compounds include hydroxyprogesterone hexanoate and norgestomet .
Properties
IUPAC Name |
(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016687 | |
Record name | Proligestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23873-85-0 | |
Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proligestone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proligestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proligestone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROLIGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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